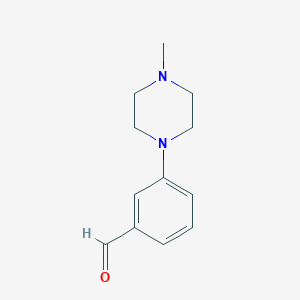

3-(4-Methylpiperazin-1-yl)benzaldehyde

Description

Significance of Aromatic Aldehyde Moieties in Organic Synthesis

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde group (-CHO) directly attached to an aromatic ring. fiveable.me This structural feature makes them highly versatile intermediates and building blocks in organic synthesis. fiveable.mewisdomlib.org The aldehyde group is reactive and can participate in a wide array of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. fiveable.mechemicalnote.com

Their significance stems from their utility in constructing more complex molecular architectures. nih.gov For instance, aromatic aldehydes are key reactants in the synthesis of Schiff bases, indoles, and chalcones. wisdomlib.org They are also fundamental in well-known named reactions such as the Wittig, Perkin, and Cannizzaro reactions, which are staples in the synthetic organic chemist's toolkit for forming carbon-carbon and carbon-heteroatom bonds. chemicalnote.com This reactivity allows for the creation of a diverse range of molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.menih.gov

Role of Piperazine (B1678402) Derivatives as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a frequently encountered motif in pharmaceutically active compounds. nih.govresearchgate.net It is considered a "privileged scaffold" because its derivatives are capable of binding to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The versatile nature of the piperazine structure allows for extensive chemical modification at its two nitrogen atoms, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. nih.govbohrium.com

The presence of the two nitrogen atoms imparts specific physicochemical properties to piperazine-containing molecules. These properties often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govbohrium.com Consequently, the piperazine moiety is a key component in numerous clinically successful drugs, including antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone. nih.gov The structural rigidity and hydrogen bonding capabilities of the piperazine ring contribute to its ability to effectively interact with biological receptors. nih.govbohrium.com

Conceptual Framework for Investigating Hybrid Chemical Structures

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. eurekaselect.combohrium.com The resulting hybrid compound is designed to retain the desired biological activities of its parent components, potentially leading to a synergistic effect, dual modes of action, or a modified selectivity profile. eurekaselect.comhilarispublisher.com This approach offers a powerful tool for developing novel therapeutic agents to address complex diseases such as cancer, malaria, and various infections. nih.gov

The core principle of this framework is to create a single, multi-functional agent that can interact with multiple biological targets simultaneously. hilarispublisher.com This can lead to enhanced efficacy and a reduced likelihood of developing drug resistance compared to administering a combination of separate drugs. hilarispublisher.comnih.gov The constituent pharmacophores in a hybrid molecule are typically connected by a covalent linker, which can be designed to be either cleavable or non-cleavable, depending on the desired mechanism of action. nih.gov The investigation of hybrid structures like 3-(4-Methylpiperazin-1-yl)benzaldehyde falls squarely within this conceptual framework, as it merges the reactive aldehyde functionality with the biologically significant piperazine scaffold.

Research Landscape and Emerging Trends in the Synthesis and Applications of Complex Heterocyclic Aldehydes

The synthesis and application of complex heterocyclic aldehydes represent a dynamic and expanding area of chemical research. Heterocyclic compounds are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The introduction of an aldehyde group onto a heterocyclic core provides a versatile handle for further chemical elaboration, making these compounds valuable precursors for more complex molecular targets. mdpi.com

Recent trends in this field focus on the development of novel and efficient synthetic methodologies to access structurally diverse heterocyclic aldehydes. These methods often employ modern catalytic systems, including transition metal catalysis and photoredox catalysis, to achieve high levels of selectivity and functional group tolerance. nih.govrsc.org There is also a growing interest in the application of these complex aldehydes as chemosensors for detecting ions and molecules of biological and environmental importance, owing to their unique optical properties. mdpi.com The continuous development of new synthetic routes is crucial for exploring the full potential of these compounds in medicinal chemistry and materials science. mdpi.com

Chemical Compound Data

The following table summarizes the key identifiers and properties for the central compound discussed in this article.

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 3132-99-8 |

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDFMHOZQXAHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649917 | |

| Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628325-62-2 | |

| Record name | 3-(4-Methyl-1-piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628325-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 3 4 Methylpiperazin 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. uci.edumasterorganicchemistry.commasterorganicchemistry.com Its electrophilic carbonyl carbon and the adjacent proton make it susceptible to both nucleophilic addition and oxidation.

Oxidation Pathways and Products

The aldehyde group is readily susceptible to oxidation to form the corresponding carboxylic acid. In the case of 3-(4-methylpiperazin-1-yl)benzaldehyde, oxidation would yield 3-(4-methylpiperazin-1-yl)benzoic acid. This transformation is a common reaction for benzaldehydes, converting the formyl group (-CHO) into a carboxyl group (-COOH). minia.edu.eg The resulting benzoic acid derivative is a stable product, and related structures are noted in chemical literature. chemicalbook.com

Reduction Reactions and Transformations to Alcohol Derivatives

The aldehyde functional group can be selectively reduced to a primary alcohol without affecting the aromatic ring or the piperazine (B1678402) moiety. This transformation is typically achieved using mild reducing agents. The reduction of this compound results in the formation of (3-(4-methylpiperazin-1-yl)phenyl)methanol. chemicalbook.com This reaction involves the addition of a hydride (H⁻) to the electrophilic carbonyl carbon, followed by protonation, to yield the corresponding benzyl (B1604629) alcohol. researchgate.net Reagents commonly used for such reductions include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. The resulting alcohol, (3-(4-methylpiperazin-1-yl)phenyl)methanol, is a stable compound available from various chemical suppliers. chemicalbook.com

| Reactant | Typical Reducing Agents | Product | Product CAS Number |

|---|---|---|---|

| This compound | NaBH₄, LiAlH₄, Catalytic Hydrogenation | (3-(4-Methylpiperazin-1-yl)phenyl)methanol | 123987-13-3 chemicalbook.com |

Condensation Reactions with Amines and Hydrazines

Condensation reactions represent a significant class of reactions for aldehydes, involving the reaction with a primary amine or a related compound to form a new carbon-nitrogen double bond, typically with the elimination of a water molecule. libretexts.org The aldehyde group of this compound readily undergoes such reactions with various amines and hydrazines. uci.edumasterorganicchemistry.commasterorganicchemistry.comwhiterose.ac.uk

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. wikipedia.orgnih.gov Subsequent dehydration results in the formation of a stable C=N double bond (azomethine group). wikipedia.orgredalyc.org The reaction is reversible and can be catalyzed by either acid or base. nih.gov A wide variety of primary amines can be used, leading to a diverse range of Schiff base derivatives. organic-chemistry.orgdergipark.org.tr

| Reactants | Product Class | Key Functional Group Formed |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | Schiff Base / Imine | Azomethine (-CH=N-R) |

A specific and important class of condensation products are thiosemicarbazones, which are generated from the reaction of an aldehyde with a thiosemicarbazide (B42300). researchgate.netjocpr.com The reaction of this compound with thiosemicarbazide or its N-substituted derivatives yields the corresponding thiosemicarbazone. nih.govuobasrah.edu.iq This condensation follows the same general mechanism as Schiff base formation, where the primary amino group of the thiosemicarbazide attacks the carbonyl carbon of the aldehyde. jocpr.comuobasrah.edu.iq The resulting thiosemicarbazone derivatives are of significant interest in medicinal chemistry due to their biological activities. nih.gov

| Reactants | Product Class | Key Functional Group Formed |

|---|---|---|

| This compound + Thiosemicarbazide (H₂N-NH-C(=S)NH₂) | Thiosemicarbazone | -CH=N-NH-C(=S)NH₂ |

Electrophilic Aromatic Substitution on the Benzaldehyde (B42025) Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. uci.edumasterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is determined by the directing effects of the two substituents already present on the ring: the aldehyde group and the 4-methylpiperazin-1-yl group.

The aldehyde group (-CHO) is an electron-withdrawing group and acts as a deactivating, meta-director. uci.edu Conversely, the 4-methylpiperazin-1-yl substituent, being a tertiary amine attached via its nitrogen atom, is a strongly electron-donating group and a powerful activating, ortho, para-director. uci.edu

In cases of competing directing effects, the strongly activating amino group dominates the deactivating aldehyde group. uci.edu Therefore, incoming electrophiles will be directed to the positions ortho and para to the 4-methylpiperazin-1-yl group. These positions correspond to C2, C4, and C6 of the benzene ring.

| Substituent | Position | Electronic Effect | Directing Influence | Reactivity Effect |

|---|---|---|---|---|

| -CHO | C1 | Electron-withdrawing | meta (to C5) | Deactivating |

| -N(CH₂CH₂)₂N-CH₃ | C3 | Electron-donating | ortho, para (to C2, C4, C6) | Activating |

Given these effects, electrophilic substitution reactions like halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) are predicted to occur primarily at the C2, C4, and C6 positions, with the exact product distribution potentially influenced by steric hindrance. uci.eduyoutube.com

Transformations Involving the Piperazine Moiety

The piperazine ring in this compound contains two nitrogen atoms with distinct chemical environments. The N-1 nitrogen is a tertiary amine integrated into an N-aryl system, making its lone pair of electrons partially delocalized into the benzene ring. The N-4 nitrogen is a simple aliphatic tertiary amine, rendering it more basic and nucleophilic. This difference in reactivity dictates the strategies for derivatization.

Nitrogen Alkylation

The most prominent reaction involving the tertiary N-4 nitrogen of the piperazine ring is N-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt. This transformation, often referred to as quaternization, introduces a permanent positive charge and an additional substituent, profoundly impacting the molecule's solubility, and steric and electronic profile. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic N-4 nitrogen attacks an electrophilic alkylating agent. masterorganicchemistry.com

A variety of alkylating agents can be employed, with alkyl halides (e.g., methyl iodide, benzyl bromide) and alkyl sulfonates (e.g., tosylates, mesylates) being the most common. masterorganicchemistry.commdpi.com The reaction's success often depends on the reactivity of the alkylating agent and the reaction conditions, which may require elevated temperatures to proceed at a reasonable rate. mdpi.com For instance, the treatment of tertiary amines with an excess of a reactive alkyl halide like methyl iodide can lead to "exhaustive methylation," ensuring the complete formation of the quaternary ammonium salt. masterorganicchemistry.com

A relevant example is the synthesis of N-arylpiperazine-based quaternary ammonium conjugates, which demonstrates the alkylation of the piperazine tertiary nitrogen. In these syntheses, a 1-(substituted phenyl)piperazine is reacted with an electrophile, such as a substituted propyl chloride derivative, to yield the corresponding 1-alkyl-4-(substituted phenyl)piperazin-1-ium chloride. mdpi.com This highlights a robust method for introducing complex side chains onto the piperazine core.

Nitrogen Acylation

Direct N-acylation of the N-4 tertiary amine in this compound is generally not a feasible synthetic strategy under standard conditions. Tertiary amines lack the proton necessary to be displaced following nucleophilic attack on a carbonyl group, and they are not sufficiently nucleophilic to react with common acylating agents like acid chlorides or anhydrides without simply acting as a non-nucleophilic base. Acylation reactions on a piperazine scaffold typically target a secondary amine. Therefore, derivatization of the piperazine moiety via acylation would conventionally be performed on a precursor like 3-(piperazin-1-yl)benzaldehyde before the introduction of the N-4 methyl group.

The six-membered piperazine ring is not planar and, similar to cyclohexane, exists in various non-planar conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable, as it minimizes both angular and torsional strain. The introduction of substituents on the nitrogen atoms, as in this compound and its derivatives, has profound implications for the ring's conformational equilibrium and the stereochemical orientation of the substituents.

In N,N'-disubstituted piperazines, the substituents can adopt either an axial or equatorial position in the chair conformation. To minimize steric hindrance, bulky substituents preferentially occupy the more spacious equatorial positions. For this compound, the 3-formylphenyl group at N-1 and the methyl group at N-4 are expected to favor equatorial orientations.

The conformational dynamics of substituted piperazines can be complex. Studies on novel N,N'-substituted piperazines have shown that these molecules can exist as a mixture of conformers in solution. nih.gov This complexity arises from two main dynamic processes: the inversion of the piperazine ring (chair-to-chair interconversion) and the restricted rotation around the N-C bonds, particularly the N-aryl bond. nih.govbeilstein-journals.org These dynamic processes can often be observed and quantified using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion increases, allowing for the calculation of the activation energy barriers for these conformational changes. nih.gov

High-resolution 2D NMR techniques are indispensable tools for elucidating the precise conformation and stereochemistry of these derivatives in solution. nih.gov

COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks within the piperazine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful, as it detects through-space interactions between protons. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the spatial proximity of different groups, allowing for the assignment of axial or equatorial positions and the determination of the preferred ring conformation. nih.govnih.gov

For example, a NOESY experiment could confirm the cis or trans relationship of substituents by observing interactions between them. In derivatives formed by the alkylation of the N-4 nitrogen, stereochemical control can be a significant challenge. If the alkylation creates a new stereocenter, the reaction will typically yield a racemic mixture unless chiral reagents, auxiliaries, or catalysts are employed to influence the stereochemical outcome. The conformation of the piperazine ring itself plays a crucial role in directing the approach of the electrophile, and understanding these conformational preferences is key to developing stereoselective derivatization strategies.

Role As a Versatile Chemical Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the aldehyde and methylpiperazine groups on the benzene (B151609) ring renders 3-(4-methylpiperazin-1-yl)benzaldehyde a key precursor for elaborate organic molecules. Synthetic organic chemistry relies on such precursors to systematically build complex structures from simpler, commercially available starting materials. federalregister.govcas.org The compound serves as a starting point for multi-step syntheses, where each functional group can be manipulated sequentially or in concert to achieve a target molecule.

One of the primary reactions of the aldehyde group is its condensation with various nucleophiles. For instance, its analogue, 4-(4-methylpiperazin-1-yl)benzaldehyde, readily reacts with thiosemicarbazide (B42300) in ethanol (B145695) to form 2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide. nih.gov This reaction, a classic condensation to form a thiosemicarbazone, is a pivotal step in creating more complex derivatives. nih.govnih.gov The resulting thiosemicarbazone can then undergo further reactions, such as cyclization with phenacyl bromides, to yield complex heterocyclic systems. nih.gov

Furthermore, substituted benzaldehydes are crucial in the synthesis of pharmacologically relevant molecules. Research on aldehyde dehydrogenase (ALDH) inhibitors has utilized scaffolds like 4-(diethylamino)benzaldehyde (B91989), a structural relative of this compound, to create a library of analogues with potential therapeutic applications. whiterose.ac.uknih.gov The synthesis involves nucleophilic aromatic substitution, where a fluorine atom on the benzaldehyde (B42025) is displaced by a secondary amine, such as 1-methylpiperazine. whiterose.ac.uk This highlights how the core benzaldehyde structure, substituted with a piperazine (B1678402) ring, acts as a foundational element for molecules designed for specific biological targets. whiterose.ac.uknih.gov

The synthesis of kinase inhibitors like Imatinib and Nilotinib also involves intermediates derived from related structures. google.com The construction of these complex drugs often relies on the strategic coupling of fragments, where a substituted benzamide (B126) component, which can be derived from a benzaldehyde, is linked to a pyrimidine-based amine. google.com

Below is a table summarizing synthetic transformations where a substituted methylpiperazinyl benzaldehyde acts as a precursor.

| Precursor | Reagents | Product Type | Research Focus |

| 4-(4-Methylpiperazin-1-yl)benzaldehyde | Thiosemicarbazide | Thiosemicarbazone | Intermediate for Thiazole (B1198619) Synthesis nih.gov |

| 4-Fluorobenzaldehyde | 1-Methylpiperazine, K₂CO₃ | 4-(4-Methylpiperazin-1-yl)benzaldehyde | Synthesis of ALDH Inhibitors nih.govwhiterose.ac.uk |

| 3-Bromobenzaldehyde diethyl acetal | 1-Methylpiperazine, Pd₂(dba)₃, BINAP, NaO-tBu | This compound | General Synthetic Intermediate chemicalbook.com |

| 4-Fluorobenzaldehyde | Piperidine, K₂CO₃ | 4-(Piperidin-1-yl)benzaldehyde | Intermediate for DHFR Inhibitors nih.gov |

Intermediate in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is a valuable intermediate for their synthesis. oiccpress.com Its aldehyde functional group is a key electrophilic partner in cyclization and condensation reactions that form a wide variety of heterocyclic rings. nih.gov

A prominent example is the synthesis of thiazole derivatives. nih.gov Starting with 4-(4-methylpiperazin-1-yl)benzaldehyde, a two-step process yields complex thiazolylhydrazine-piperazine compounds. nih.gov The initial reaction with thiosemicarbazide forms the corresponding thiosemicarbazone intermediate. nih.gov This intermediate then undergoes a Hantzsch-type cyclization with various substituted phenacyl bromides to construct the final thiazole ring system. nih.gov This strategy demonstrates the utility of the benzaldehyde moiety in building five-membered heterocycles.

The compound's structure is also amenable to multicomponent reactions (MCRs), which are powerful tools for generating heterocyclic scaffolds. orientjchem.org Benzaldehydes are frequently employed as the aldehyde component in MCRs to produce libraries of pyran, pyridine, and other heterocyclic systems. orientjchem.orgrsc.org For example, a four-component reaction involving an aromatic aldehyde, tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine (B124118) can yield complex fused pyrazolopyridinones. orientjchem.org The versatility of the aldehyde group allows this compound to be a suitable candidate for such reactions, introducing the N-methylpiperazine unit for further diversification or to modulate physicochemical properties.

Contribution to Diversification of Chemical Libraries

The creation of chemical libraries—large, systematically organized collections of distinct but structurally related compounds—is a fundamental strategy in drug discovery and materials science. cas.org this compound is an exemplary building block for this purpose due to its bifunctional nature, which allows for the introduction of molecular diversity at multiple points.

Scaffold-based design is a rational approach to library creation where a common molecular core, or scaffold, is decorated with various substituents. mdpi.com this compound serves as an ideal scaffold. The benzaldehyde core provides a rigid framework, while the aldehyde and piperazine moieties offer reactive handles for attaching a wide range of chemical groups in a controlled manner. mdpi.com

A study focused on expanding the 4-(diethylamino)benzaldehyde (DEAB) scaffold to explore aldehyde dehydrogenase (ALDH) inhibitors illustrates this principle perfectly. whiterose.ac.uknih.gov In this research, a library of 40 DEAB analogues was synthesized, many of which incorporated a piperazine ring through nucleophilic aromatic substitution on a fluorobenzaldehyde precursor. whiterose.ac.uk By systematically varying the amine component (e.g., using 1-methylpiperazine) and making other modifications to the scaffold, researchers were able to probe the structure-activity relationship and identify compounds with increased potency and selectivity. whiterose.ac.uknih.gov This approach, often carried out using parallel synthesis techniques where multiple reactions are run simultaneously, allows for the rapid generation of a focused library of compounds around a central scaffold like a substituted benzaldehyde. whiterose.ac.uk

High-throughput synthesis aims to accelerate the production of chemical compounds by automating and parallelizing the synthetic process. Methodologies such as multicomponent reactions (MCRs) are particularly well-suited for this approach because they combine three or more starting materials in a single step to form a complex product, maximizing efficiency and atom economy. orientjchem.orgrug.nl

Benzaldehydes are a common component in many MCRs used for library synthesis. orientjchem.orgrsc.org The Groebke–Blackburn–Bienaymé reaction (GBB-3CR), for instance, is a three-component reaction between an aldehyde, an isocyanide, and an amidine to produce substituted imidazo[1,2-a]pyrazines. rug.nl By employing this compound as the aldehyde component in such a reaction, a diverse library of compounds can be rapidly synthesized by simply varying the other two starting materials. rug.nl Each product would contain the 3-(4-methylpiperazin-1-yl)phenyl moiety, allowing for a systematic exploration of how this group influences the properties of the resulting heterocyclic system. This method enables the efficient creation of large numbers of novel compounds for screening purposes.

Applications in Medicinal Chemistry Research and Drug Design

Foundation for Developing Novel Pharmacological Agents

The utility of 3-(4-methylpiperazin-1-yl)benzaldehyde as a foundational chemical building block is well-recognized in synthetic and medicinal chemistry. The presence of the N-methylpiperazine group, a common pharmacophore, often enhances water solubility and target affinity in drug candidates. nih.gov This makes the parent benzaldehyde (B42025) an attractive starting point for synthesizing more complex molecules with desired biological activities. researchgate.net

Integration into Potential Therapeutic Scaffolds

The this compound structure serves as a key intermediate that can be readily integrated into larger, more complex therapeutic scaffolds. chemicalbook.com The aldehyde functional group is particularly useful for this purpose, allowing for chemical reactions such as condensation to form Schiff bases or chalcones, which are precursors to a wide array of heterocyclic compounds. nih.govnih.gov For instance, research has demonstrated the synthesis of N-methyl-piperazine chalcones from a chemically related precursor, 4-(4-methylpiperazin-1-yl)benzaldehyde, which then serve as the core structure for dual-target enzyme inhibitors. nih.govnih.gov Similarly, the piperazine (B1678402) nitrogen can be functionalized to build elaborate molecular architectures, as seen in the development of pan-inhibitors for BCR-ABL kinase, where a difluoro-indene scaffold was attached to a methylpiperazine group. nih.gov This adaptability allows chemists to systematically modify the core structure to optimize pharmacological properties.

Rational Drug Design Utilizing the this compound Moiety

The principles of rational drug design are frequently applied to scaffolds containing the methylpiperazine benzaldehyde moiety. This approach involves the deliberate design of new molecules based on the known three-dimensional structure and biological function of a specific target, such as an enzyme or receptor. The piperazine ring is a particularly favored component in drug design due to its structural rigidity, basic nature, and ability to form crucial interactions with biological targets. researchgate.net

Researchers utilize this moiety as a known biologically active fragment and systematically build upon it to enhance potency and selectivity. For example, in the design of ALDH1A3 inhibitors, a benzaldehyde core was strategically extended to improve affinity for the enzyme's active site. mdpi.com Computational methods, such as molecular docking, are often employed to predict how derivatives will bind to a target protein. In the development of MAO-B inhibitors, docking simulations showed that specific functional groups added to a piperazine chalcone (B49325) framework interacted favorably within the enzyme's substrate cavity, guiding the synthesis of more potent compounds. nih.govnih.gov

Investigation of Biological Activities of Derived Compounds

Derivatives synthesized from methylpiperazine benzaldehyde precursors have been investigated for a range of biological activities, with a significant focus on enzyme inhibition relevant to neurodegenerative diseases and cancer.

Enzyme Inhibition Studies of Derivatives (e.g., Aldehyde Dehydrogenase Inhibition, MAO-B/AChE Inhibition)

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is critical for detoxifying aldehydes and is a target in cancer therapy. nih.govwhiterose.ac.uk Derivatives of substituted benzaldehydes are actively studied as ALDH inhibitors. Research on analogues of 4-(diethylamino)benzaldehyde (B91989) (DEAB), a known pan-ALDH inhibitor, has shown that compounds with similar structures can exhibit potent and selective inhibition of ALDH isoforms like ALDH1A3 and ALDH3A1. whiterose.ac.uk

Furthermore, in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, the enzymes monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are key therapeutic targets. nih.gov Chalcones derived from a 4-(4-methylpiperazin-1-yl)phenyl ethanone (B97240) precursor have demonstrated potent dual-inhibitory activity against both MAO-B and AChE. nih.gov One study identified a 3-trifluoromethyl-4-fluorinated derivative (compound 2k ) as a highly selective MAO-B inhibitor. nih.gov Another study on piperazine-containing chalcones also reported remarkable MAO-B inhibition for compounds with fluoro and trifluoromethyl groups. nih.gov

Understanding the kinetic mechanism of inhibition is crucial for drug development. For derivatives of methylpiperazine benzaldehydes, kinetic studies have elucidated how they interact with their target enzymes.

In the case of ALDH1A3 inhibition by benzaldehyde analogues, the mechanism was determined to be competitive. whiterose.ac.uk This means the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. Kinetic analysis of one potent ALDH1A3 inhibitor yielded a Ki value of 0.46 ± 0.15 μM. whiterose.ac.uk

Similarly, kinetic studies of piperazine-substituted chalcones as MAO-B inhibitors also revealed a competitive mode of inhibition. nih.govnih.gov The most potent compounds were found to be reversible, meaning their inhibitory effect can be overcome by increasing the substrate concentration. nih.gov The inhibition constants (Ki) for two promising MAO-B inhibitors, compounds 2k and 2n , were determined to be 0.21 μM and 0.28 μM, respectively. nih.gov Another study on a similar chalcone series reported Ki values of 0.63 ± 0.13 μM and 0.53 ± 0.068 μM for its lead compounds. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical features are responsible for their biological activity.

For ALDH inhibitors derived from benzaldehyde scaffolds, SAR analysis has indicated that inhibitory activity is influenced by factors such as the lipophilicity of substituents and the flexibility of side chains. whiterose.ac.uk

In the development of MAO-B inhibitors based on the piperazine chalcone scaffold, SAR studies have provided clear insights. It was found that the presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the terminal phenyl ring significantly enhanced MAO-B inhibitory activity. nih.gov Specifically, a 3-trifluoromethyl-4-fluorinated derivative was the most potent and selective inhibitor against MAO-B. nih.gov In contrast, introducing a methyl group on the piperazine ring, while slightly decreasing MAO-B inhibition, was found to significantly improve potency against AChE, highlighting the potential for tuning selectivity between different enzyme targets. nih.gov

Table of Mentioned Compounds

Advanced Spectroscopic Characterization of 3 4 Methylpiperazin 1 Yl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular connectivity can be assembled.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 3-(4-Methylpiperazin-1-yl)benzaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehyde, aromatic, piperazine (B1678402), and methyl protons. chemicalbook.com

The aldehyde proton is characteristically found at a high chemical shift (downfield) due to the deshielding effect of the electronegative oxygen atom. docbrown.info The protons on the benzene (B151609) ring appear in the aromatic region, with their splitting patterns providing information about their relative positions. The piperazine ring protons typically show as triplets, and the terminal methyl group on the piperazine ring appears as a singlet.

A specific analysis of this compound in DMSO-d6 provides the following assignments. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 9.94 | Singlet (s) | 1H | Aldehyde (-CHO) | - |

| 7.41 | Multiplet (m) | 2H | Aromatic (Ph-H) | - |

| 7.28 | Multiplet (m) | 2H | Aromatic (Ph-H) | - |

| 3.21 | Triplet (t) | 4H | Piperazine (-CH₂-) | 5.1 |

| 2.46 | Triplet (t) | 4H | Piperazine (-CH₂-) | 5.0 |

| 2.22 | Singlet (s) | 3H | Methyl (N-CH₃) | - |

Data obtained in DMSO-d6 at 500 MHz. chemicalbook.com

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For benzaldehyde (B42025) derivatives, the carbonyl carbon of the aldehyde group shows a characteristic signal in the highly deshielded region of the spectrum, typically around 190-200 ppm. brainly.comdocbrown.info The carbon atoms of the aromatic ring resonate in the 120-140 ppm range. brainly.com The carbons of the piperazine ring and the N-methyl group would appear at higher field (lower ppm values).

While specific experimental data for this compound was not found in the provided sources, the expected chemical shift regions based on analogous structures are presented below.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 195 |

| Aromatic Carbons (C-Ar) | 115 - 155 |

| Piperazine Carbons (C-N) | 45 - 55 |

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between different parts of a molecule, which is particularly useful for complex structures like this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu In a COSY spectrum of this compound, cross-peaks would be observed between the adjacent protons on the aromatic ring, helping to confirm their substitution pattern. Correlations would also be seen between the protons within the piperazine ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for definitively assigning carbon resonances. For instance, the aldehyde proton signal at ~9.94 ppm would show a correlation to the carbonyl carbon signal (~190-195 ppm), and the methyl proton singlet at ~2.22 ppm would correlate to the methyl carbon (~45 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for piecing together different molecular fragments. Key correlations for this compound would include a cross-peak between the piperazine protons and the aromatic carbon at the point of attachment (C3), as well as correlations between the aldehyde proton and the adjacent aromatic carbons. This confirms the connection between the methylpiperazine group and the benzaldehyde moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. nih.gov For derivatives of this compound, MS is used to confirm the molecular mass and to study how the molecule breaks apart, which helps in verifying its structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound. For this compound (formula C₁₂H₁₆N₂O), the calculated monoisotopic mass is 204.1263 Da. nih.gov HRMS would be able to confirm this exact mass, distinguishing it from any other potential compounds with the same nominal mass but a different elemental composition. This capability is critical in the characterization of newly synthesized compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing the purity of a sample and identifying components within a mixture. In the analysis of this compound, a specific retention time (Rt) of 0.86 minutes was observed, with Electrospray Ionization (ESI) detecting the protonated molecule [M+H]⁺ at an m/z of 205. chemicalbook.com

The fragmentation pattern in the mass spectrometer provides further structural proof. For piperazine derivatives, characteristic fragmentation involves the cleavage of bonds within the piperazine ring and the bond connecting the piperazine ring to the aromatic system. xml-journal.net

Table 3: LC-MS Data for this compound

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| LC | Retention Time (Rt) | 0.86 min | chemicalbook.com |

| MS | Ionization Mode | ESI (Positive) | chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives, particularly Schiff bases, displays characteristic absorption bands that confirm their structural features.

The formation of Schiff base derivatives by the condensation of an aldehyde with a primary amine results in the appearance of a distinct imine (C=N) stretching vibration, which is a key diagnostic peak. For instance, in Schiff bases derived from the reaction of an aldehyde with 1-amino-4-methylpiperazine (B1216902), the C=N stretching vibration is a prominent feature in the IR spectrum.

Key functional groups and their typical IR absorption ranges for derivatives of this compound are detailed below. The exact position of these bands can be influenced by the specific substituents on the aromatic ring and the nature of the derivative. For example, in Schiff base metal complexes, the C=N stretching frequency often shifts upon coordination to a metal ion. nih.gov

Table 1: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde C=O | Stretch | ~1700 | researchgate.net |

| Imine C=N (Schiff Base) | Stretch | 1612 - 1644 | nih.govresearchgate.net |

| Aromatic C=C | Stretch | ~1572 | researchgate.net |

| C-N (Piperazine) | Stretch | 1100 - 1350 | General Range |

| Aromatic C-H | Stretch | 3000 - 3100 | General Range |

This table is interactive. Click on the headers to sort.

In a study of Schiff bases derived from 1-amino-4-methylpiperazine and various aromatic aldehydes, the formation of the imine bond was confirmed by the presence of characteristic IR peaks. dergipark.org.trtrdizin.gov.tr Similarly, the IR spectra of metal complexes of Schiff bases show a shift in the ν(C=N) band to different frequencies upon complexation, indicating the coordination of the imine nitrogen to the metal center. nih.govuobaghdad.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For aromatic compounds like this compound and its derivatives, the most common transitions are π → π* and n → π*.

The UV-Vis spectra of these compounds are characterized by absorption bands at specific wavelengths (λmax). The π → π* transitions, typically occurring at shorter wavelengths, arise from the excitation of electrons in the π-system of the benzene ring. The n → π* transitions, which are generally of lower intensity and occur at longer wavelengths, involve the excitation of non-bonding electrons, such as those on the oxygen of the carbonyl group or the nitrogen atoms of the piperazine ring.

In various Schiff base derivatives and their metal complexes, these electronic transitions are well-documented. nih.govsemanticscholar.orgnih.gov For instance, the UV-Vis spectrum of a Schiff base ligand might show bands corresponding to the aromatic system and the azomethine (-CH=N-) group. Upon complexation with a metal ion, these bands can shift (either to shorter or longer wavelengths), and new bands corresponding to d-d transitions or charge-transfer transitions may appear. nih.govuobaghdad.edu.iq For example, the Co(II) complex of a Schiff base showed absorption bands at 526 nm and 698 nm, attributed to d-d transitions within an octahedral geometry. nih.gov

Table 2: Electronic Transitions for Derivatives of this compound

| Compound Type | λmax (nm) | Transition | Solvent/State | Reference |

|---|---|---|---|---|

| Schiff Base Ligand | ~250-350 | π → π* (Aromatic) | Various | nih.govnih.gov |

| Schiff Base Ligand | ~350-450 | n → π* (Imine) | Various | nih.govnih.gov |

| Ni(II) Complex | 437, 680 | d-d transitions | Solid | nih.gov |

| Co(II) Complex | 526, 698 | d-d transitions | Solid | nih.gov |

This table is interactive. Click on the headers to sort.

The photophysical properties of a benzanthrone (B145504) derivative incorporating a piperazine moiety were studied using UV-Vis spectroscopy, revealing absorption bands that are sensitive to solvent polarity, which is characteristic of compounds with intramolecular charge transfer character. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Similarly, the crystal structure of another derivative, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, was solved, confirming the molecular connectivity and revealing details about intermolecular packing through π-π stacking and C–H···π interactions. mdpi.com The analysis of various substituted triazolo-pyridazino-indoles, which can be synthesized from precursors containing similar fragments, also relies heavily on SC-XRD for unambiguous structure confirmation. mdpi.com

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Derivative

| Parameter | 3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₆N₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c (assumed from common settings) | nih.gov |

| a (Å) | 13.1442 (7) | nih.gov |

| b (Å) | 6.0567 (4) | nih.gov |

| c (Å) | 15.7845 (10) | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 104.022 (5) | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 1219.17 (13) | nih.gov |

| Z | 4 | nih.gov |

| Key Feature | Piperazine ring in chair conformation | nih.gov |

This table is interactive. Click on the headers to sort.

The data from SC-XRD are crucial for understanding structure-property relationships. For instance, the planarity of ring systems and the conformation of flexible parts of the molecule, like the piperazine ring, directly influence the compound's electronic properties and its potential for biological activity. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. impactfactor.org This technique is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand to a specific protein target. unar.ac.idnih.gov

Molecular docking simulations predict the binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction between a ligand and a protein's active site. impactfactor.org Studies on structurally similar arylpiperazine and benzaldehyde (B42025) derivatives show that these compounds can form stable complexes with various enzymes. The interactions typically involve a combination of hydrogen bonds and hydrophobic interactions. mdpi.com

For instance, the aldehyde group common to benzaldehyde derivatives can form hydrogen bonds with key amino acid residues like Tyrosine and Serine in an enzyme's active site. mdpi.comwhiterose.ac.uk The piperazine (B1678402) ring and its N-methyl group can engage in van der Waals and hydrophobic interactions within the binding pocket. mdpi.com While specific docking studies for 3-(4-Methylpiperazin-1-yl)benzaldehyde are not extensively published, data from analogous compounds provide insight into its potential binding affinities. mdpi.comresearchgate.net

| Analogous Compound Class | Target Protein | Typical Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Adamantane-linked 1,2,4-Triazoles | 11β-HSD1 | -7.50 to -8.92 | Tyr183, Ser170 mdpi.com |

| Quinazolinone Derivatives | Dihydrofolate reductase | -5.44 to -7.88 | THR56, SER59 researchgate.net |

| Triazine Derivatives | Pf-DHFR-TS (1J3I) | -32.76 to -123.81 (CDOCKER Energy) | Arg122, Phe58 nih.gov |

This table presents representative data from molecular docking studies on compounds structurally related to this compound to illustrate the concept of binding affinity prediction.

Based on docking studies of structurally related compounds, this compound can be evaluated for its interaction with several potential biological targets. The benzaldehyde moiety suggests that aldehyde dehydrogenases (ALDHs), a group of enzymes overexpressed in certain cancers, could be a potential target. whiterose.ac.uk The arylpiperazine scaffold is a common feature in ligands designed for various receptors and enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. researchgate.net Furthermore, derivatives of this class have been investigated as inhibitors for dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, making it another potential target. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure, stability, and reactivity of molecules. researchgate.net These methods provide detailed information about orbital energies, charge distribution, and reactive sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comconicet.gov.ar

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This indicates a higher propensity for charge transfer interactions within the molecule. nih.govconicet.gov.ar Calculations on similar molecules, such as 4-(Dimethylamino) Benzaldehyde, have shown a HOMO-LUMO gap of around 4.314 eV, which points to high chemical stability. conicet.gov.ar

| Compound | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 4-(Dimethylamino) Benzaldehyde | DFT/B3LYP | Not Specified | Not Specified | 4.314 conicet.gov.ar |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.24 | -0.20 | 0.04 nih.gov |

| N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine | DFT/B3LYP/6–311++G (d, p) | -6.2967 | -1.8096 | 4.4871 irjweb.com |

This table shows HOMO-LUMO data for related benzaldehyde and nitrogen-containing heterocyclic compounds to illustrate the typical values obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The different colors on an MEP map represent varying electrostatic potential values. nih.gov

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic reactive sites.

Blue Regions : Indicate positive electrostatic potential, electron-poor regions, and are characteristic of electrophilic reactive sites.

Green Regions : Indicate neutral or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red) around the electronegative oxygen atom of the carbonyl group and potentially the nitrogen atoms of the piperazine ring, identifying them as sites for electrophilic attack. nih.govmdpi.com The hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within a molecule. conicet.gov.arwikipedia.org This analysis provides insight into intramolecular bonding and interactions that stabilize the molecule. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Landscapes

The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature of molecules like this compound over time, providing insights into their accessible conformations and the energy barriers between them. mdpi.comnih.gov While specific MD simulation studies exclusively focused on this compound are not prevalent in published literature, the conformational landscape can be inferred from studies on its constituent fragments: N-arylpiperazines and substituted benzaldehydes. mdpi.comresearchgate.netresearchgate.net

The primary sources of conformational flexibility in this compound are:

Piperazine Ring Pliability: The six-membered piperazine ring is not static and typically exists in a low-energy chair conformation. However, it can dynamically interconvert into other forms, such as boat or twist-boat conformations. MD simulations can quantify the energy penalties associated with these higher-energy states and the frequency of these transitions.

Aldehyde Group Orientation: The orientation of the aldehyde group relative to the benzene (B151609) ring also contributes to the conformational profile, although the barrier to rotation is generally lower compared to the bulkier piperazine substituent.

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom at discrete time steps. This allows for the observation of molecular motion over nanoseconds or even microseconds. mdpi.com The resulting trajectory provides a detailed map of the conformational space, revealing the most stable (lowest energy) conformations and the pathways for transitioning between them. nih.gov Such studies are crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket, a fundamental aspect of its mechanism of action. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug-Likeness Assessment

In the early stages of drug discovery, in silico methods are indispensable for predicting the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET. nih.govaudreyli.com These predictions help to identify candidates with a higher probability of success in later clinical stages by flagging potential liabilities such as poor absorption or toxicity. nih.gov For this compound, several key physicochemical properties can be computed to assess its "drug-likeness," often evaluated against established guidelines like Lipinski's Rule of Five. nih.govmdpi.com

Lipinski's Rule of Five states that orally active drugs generally have:

A molecular weight (MW) ≤ 500 Da

A logarithm of the octanol-water partition coefficient (LogP) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

The computed properties for this compound are summarized below and evaluated against these criteria.

| Physicochemical Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 204.27 | ≤ 500 | Yes |

| XLogP3 (Lipophilicity) | 1.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (Oxygen and 2 Nitrogens) | ≤ 10 | Yes |

| Rotatable Bonds | 2 | ≤ 10 (Veber's Rule) | Yes |

| Topological Polar Surface Area (TPSA) | 23.6 Ų | ≤ 140 Ų | Yes |

Analysis of Predicted Properties:

Lipinski's Rule of Five: this compound fully complies with Lipinski's Rule of Five. nih.gov Its molecular weight is well below the 500 Da threshold, and its calculated lipophilicity (XLogP3 of 1.3) suggests a good balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption. nih.gov The molecule has zero hydrogen bond donors and three acceptors (the carbonyl oxygen and the two piperazine nitrogens), comfortably within the rule's limits. nih.gov This profile is indicative of a high likelihood of good oral bioavailability.

Veber's Rule: In addition to Lipinski's rules, good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of 140 Ų or less. The compound has only 2 rotatable bonds, suggesting low conformational flexibility upon binding, which is energetically favorable.

Topological Polar Surface Area (TPSA): The TPSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA of 23.6 Ų is very low, strongly suggesting excellent cell membrane permeability and oral absorption. nih.gov

Collectively, the in silico ADMET profile of this compound is highly favorable. nih.gov The data predict that this molecule possesses the fundamental physicochemical characteristics required for a successful orally administered drug, making it an attractive scaffold for further investigation in medicinal chemistry programs. mdpi.comnih.gov

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies for Analogues

The future development of analogues derived from 3-(4-Methylpiperazin-1-yl)benzaldehyde hinges on the innovation of versatile and efficient synthetic strategies. While established methods, such as the palladium-catalyzed Buchwald-Hartwig amination, are effective for synthesizing the core structure, future research will likely focus on creating a diverse range of derivatives through more advanced and sustainable methodologies. chemicalbook.com

Key areas for future synthetic exploration include:

Multi-Component Reactions (MCRs): Designing one-pot reactions where the benzaldehyde (B42025), a piperazine (B1678402) variant, and other building blocks can be combined to rapidly generate complex molecules. This approach, noted for its efficiency and atom economy, can produce large libraries of analogues with minimal purification steps. researchgate.net

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents (like water), reduce energy consumption, and employ reusable catalysts. This aligns with the growing demand for sustainable practices in pharmaceutical chemistry. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis systems can offer precise control over reaction parameters, improve safety, and allow for scalable production of analogues. This is particularly advantageous for reactions that are difficult to manage in traditional batch processes.

Late-Stage Functionalization: Creating methods to modify the core structure after it has been assembled. This would involve selectively targeting specific positions on the phenyl ring or the piperazine moiety to introduce new functional groups, allowing for the fine-tuning of a molecule's properties without needing to restart the synthesis from the beginning.

These advanced synthetic methodologies will be crucial for generating the novel chemical entities needed to explore the full therapeutic potential of the this compound scaffold.

Exploration of New Biological Applications beyond Current Scope

Derivatives based on the piperazinyl-benzaldehyde scaffold have already shown promise in several therapeutic areas, including oncology and infectious diseases. nih.govmdpi.com Future research is poised to dramatically expand this scope by investigating the potential of new analogues against a wider array of biological targets and disease models.

Promising future applications include:

Neurodegenerative Diseases: The piperazine moiety is a common feature in centrally active drugs. Analogues could be designed and screened as inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO) or cholinesterases, which are targets for treating Parkinson's and Alzheimer's diseases, respectively. nih.govnih.gov

Inflammatory Disorders: The enzyme monoacylglycerol lipase (B570770) (MAGL) is a key target for anti-inflammatory therapies. Given that benzylpiperazine structures have been identified as MAGL inhibitors, designing this compound derivatives for this target is a logical next step. nih.gov

Metabolic Diseases: Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in cellular metabolism and detoxification, with some isoforms being targets in cancer and other diseases. whiterose.ac.uk The aldehyde group of the parent compound makes it and its derivatives interesting candidates for investigation as ALDH modulators.

Targeted Cancer Therapy: Beyond general cytotoxicity, new analogues can be designed to selectively inhibit specific cancer-related proteins. For example, derivatives could be optimized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) or other kinases, a strategy that has proven successful for other methyl piperazine-containing compounds. researchgate.net

A systematic screening of new analogues against diverse biological targets will be essential to uncover novel therapeutic opportunities.

Advanced Computational Approaches for Structure-Based Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with enhanced potency and selectivity. nih.gov For the this compound scaffold, these approaches can accelerate the development of optimized derivatives by predicting their biological activity and binding modes before they are synthesized.

Future computational strategies will likely involve:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method develops predictive models that correlate the three-dimensional properties of molecules with their biological activity. By analyzing a set of known active and inactive analogues, a 3D-QSAR model can guide the design of new compounds with improved efficacy. mdpi.com

Pharmacophore Mapping: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to bind to a specific biological target. The resulting pharmacophore model serves as a template for designing novel molecules or for screening virtual compound libraries to find new hits. mdpi.comresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations can predict how a designed analogue will bind within the active site of a target protein. researchgate.net This is often followed by molecular dynamics (MD) simulations, which model the movement of the protein and ligand over time, providing insights into the stability of the interaction and helping to refine the design. nih.gov

De Novo Design: Using the three-dimensional structure of a target protein, algorithms can design entirely new molecules that are predicted to bind with high affinity. This approach can lead to the discovery of novel chemical scaffolds beyond simple modifications of the parent compound. nih.gov

By integrating these computational methods, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Integration of this compound Derivatives into Combinatorial Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. The this compound scaffold is an ideal building block for creating such libraries due to its reactive aldehyde group.

Future work in this area will focus on:

Dynamic Combinatorial Chemistry (DCC): This approach involves creating libraries where the components are in reversible equilibrium. The addition of a biological target can shift this equilibrium to favor the formation and amplification of the best-binding compound. The aldehyde group is particularly well-suited for DCC through the formation of reversible imines, oximes, or hydrazones. nih.gov

Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally diverse and complex molecules from a common starting material. Starting with the this compound core, a variety of reaction pathways can be employed to generate a wide range of different molecular architectures.

Fragment-Based Library Design: The core scaffold can be considered a molecular fragment. Libraries can be built by linking it to other fragments known to have affinity for a particular target, thereby creating more potent molecules.

The generation of large and diverse combinatorial libraries based on this scaffold will be a powerful engine for high-throughput screening campaigns aimed at discovering new lead compounds for a multitude of biological targets.

Mechanistic Studies of Biological Interactions at a Molecular Level

A deep understanding of how a drug molecule interacts with its target at the atomic level is crucial for rational drug design and optimization. While initial studies may identify a compound's biological activity, future research must focus on elucidating the precise molecular mechanisms of action for derivatives of this compound.

Key experimental and computational approaches will include:

X-ray Crystallography: Obtaining a crystal structure of a derivative bound to its target protein provides a definitive, high-resolution picture of the binding mode. This reveals the specific amino acid residues involved in the interaction and the exact orientation of the inhibitor, offering invaluable information for further design. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on which parts of the molecule are in contact with the target and confirming binding modes predicted by computational methods.

Enzyme Kinetics: Detailed kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, or irreversible) and quantify the inhibitor's potency through parameters like the inhibition constant (Ki). whiterose.ac.uk

Thermal Shift Assays (TSA): This technique measures the change in a protein's melting temperature upon ligand binding, which can confirm direct interaction and provide a measure of binding affinity. mdpi.com

These mechanistic studies will transform the drug discovery process from a trial-and-error endeavor to a truly structure-guided effort, enabling the design of highly potent and selective therapeutic agents based on the this compound scaffold.

Q & A

Basic: What are the common synthetic routes for 3-(4-Methylpiperazin-1-yl)benzaldehyde in academic research?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A widely used approach is the reaction of 4-fluorobenzaldehyde with 1-(piperazin-1-yl)ethan-1-one in dimethylformamide (DMF) under reflux with potassium carbonate as a base for 36 hours. The product is isolated by cooling, pouring into ice water, and filtration . Alternative routes include alkylation of methylpiperazine derivatives with halogenated benzaldehydes. For example, 4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde was synthesized by reacting a benzaldehyde precursor with methylpiperazine in dichloromethane/methanol under ammonia, yielding an 88% product after column chromatography .

Key Reaction Parameters:

- Solvent: DMF, dichloromethane/methanol mixtures.

- Base: K₂CO₃, aqueous NH₃.

- Temperature: Reflux (DMF: ~150°C).

Basic: How is this compound characterized for structural confirmation and purity?

Methodological Answer:

Structural confirmation relies on ¹H-NMR and ¹³C-NMR spectroscopy. For example, 4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde exhibits characteristic peaks at δ 9.90 (s, aldehyde proton) and δ 2.20–3.49 (methylpiperazine protons) in CDCl₃ . Purity is assessed via HPLC (≥95% purity criteria) and mass spectrometry (exact mass: 204.126 Da) . Certificates of Analysis (CoA) for related compounds, such as 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid, include ¹H-NMR compliance and appearance (white solid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.